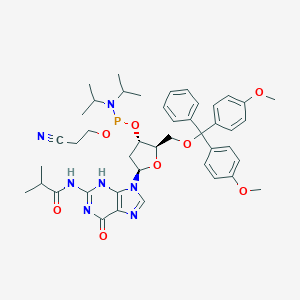

DMT-dG(ib) Phosphoramidit

Übersicht

Beschreibung

DMT-dG(ib) Phosphoramidite is a type of nucleoside analog used in the synthesis of DNA and RNA molecules. It is a modified nucleoside that consists of a deoxyribose sugar, a nitrogenous base (guanine) and a phosphoramidite linker group. The phosphoramidite linker group gives DMT-dG(ib) Phosphoramidite its unique properties, allowing it to be used in a variety of applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

DNA-Synthese

DMT-dG(ib) Phosphoramidit: wird hauptsächlich bei der Synthese von DNA-Sequenzen verwendet. Es ist ein Baustein für Oligonukleotide, kurze DNA-Fragmente, die in der genetischen Forschung und Diagnostik eingesetzt werden . Die Struktur der Verbindung ermöglicht eine effiziente Kupplung während der automatisierten DNA-Synthese und macht sie zu einem Grundnahrungsmittel in Laboren, die sich auf Gentechnik und Molekularbiologie spezialisiert haben.

Therapeutische Oligonukleotide

Die Entwicklung therapeutischer Oligonukleotide, die zur Behandlung genetischer Erkrankungen eingesetzt werden können, beruht auf Verbindungen wie This compound. Diese Oligonukleotide erfordern eine hohe Genauigkeit bei ihrer Synthese, um sicherzustellen, dass sie korrekt mit der Ziel-RNA oder -DNA im Körper interagieren .

Geneditierung

In Geneditierungstechnologien wie CRISPR sind synthetische Oligonukleotide, die unter Verwendung von This compound hergestellt werden, unerlässlich. Sie dienen als Leit-RNA-Sequenzen, die das Cas9-Enzym an die richtige Stelle auf dem DNA-Strang lenken, um eine präzise Editierung zu ermöglichen .

Diagnostische Tests

This compound: wird zur Herstellung von Sonden und Primern für diagnostische Tests, einschließlich PCR-Tests, verwendet. Diese Tests sind entscheidend für den Nachweis von Krankheiten durch Amplifizieren und Analysieren spezifischer genetischer Marker .

Forschung zu Nukleinsäurestrukturen

Forscher verwenden This compound, um Oligonukleotide mit spezifischen Sequenzen zu synthetisieren, um die Struktur und Funktion von Nukleinsäuren zu untersuchen. Diese Forschung kann Einblicke in DNA-Replikations-, Reparatur- und Transkriptionsprozesse liefern .

Nanotechnologie

Im Bereich der Nanotechnologie wird This compound zum Bau von DNA-basierten Nanostrukturen verwendet. Diese Strukturen haben potenzielle Anwendungen in Medikamenten-Abgabesystemen, Biosensoren und der Entwicklung von Nanomaschinen .

Antisense-Technologie

Antisense-Oligonukleotide, die unter Verwendung von This compound synthetisiert werden, binden an komplementäre RNA-Sequenzen, um die Genexpression zu hemmen. Diese Technologie wird wegen ihres Potenzials zur Behandlung einer Vielzahl von Krankheiten, einschließlich Krebs und Virusinfektionen, erforscht .

Wirkmechanismus

Target of Action

DMT-dG(ib) Phosphoramidite is a chemical compound that belongs to the group of DNA Phosphoramidites . Its primary target is DNA, where it is used in the synthesis of oligonucleotides .

Mode of Action

DMT-dG(ib) Phosphoramidite interacts with its target, DNA, through a process known as oligonucleotide synthesis . This process involves the formation of phosphodiester bonds that link the nucleotides together to form a DNA molecule. The compound’s exocyclic amine functions are protected by an isobutyryl group , which plays a crucial role in the synthesis process.

Biochemical Pathways

The biochemical pathway primarily affected by DMT-dG(ib) Phosphoramidite is the synthesis of DNA oligonucleotides . The compound contributes to the formation of phosphodiester bonds, which are essential for linking nucleotides together in the DNA strand. The resulting DNA oligonucleotides can then participate in various biological processes, including gene expression and regulation.

Result of Action

The result of DMT-dG(ib) Phosphoramidite’s action is the successful synthesis of DNA oligonucleotides . These oligonucleotides can then be used in various downstream applications, such as in the study of gene function, the development of gene therapies, and other areas of genetic research.

Action Environment

The action of DMT-dG(ib) Phosphoramidite is influenced by various environmental factors. For instance, the compound’s deprotection step, which is integral to the synthesis process, is recommended to be carried out at 55°C for 8 hours or at room temperature for 24 hours using a concentrated ammonia solution . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability and efficacy.

Safety and Hazards

Zukünftige Richtungen

Nucleic acid therapeutics continue to garner interest across a global landscape as an increasing number of products have received approval in US and EU markets . The chemical synthesis of oligonucleotides has evolved to become fairly routine and can be carried out quickly and efficiently using automated synthesizers . Quality control of these materials is of critical importance .

Biochemische Analyse

Biochemical Properties

DMT-dG(ib) Phosphoramidite plays a crucial role in biochemical reactions, particularly in the synthesis of DNA . It interacts with various enzymes, proteins, and other biomolecules during the DNA synthesis process . The nature of these interactions is complex and involves a series of biochemical reactions that facilitate the formation of DNA sequences.

Cellular Effects

The effects of DMT-dG(ib) Phosphoramidite on cells are primarily related to its role in DNA synthesis . By contributing to the formation of DNA, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

DMT-dG(ib) Phosphoramidite exerts its effects at the molecular level through its involvement in the synthesis of DNA . It participates in binding interactions with biomolecules, contributes to enzyme activation during DNA synthesis, and influences changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of DMT-dG(ib) Phosphoramidite may change due to factors such as the compound’s stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific experimental conditions and the nature of the DNA sequences being synthesized .

Dosage Effects in Animal Models

The effects of DMT-dG(ib) Phosphoramidite can vary with different dosages in animal models . Threshold effects, as well as any toxic or adverse effects at high doses, would be dependent on the specific animal model and experimental conditions .

Metabolic Pathways

DMT-dG(ib) Phosphoramidite is involved in the metabolic pathway of DNA synthesis . It interacts with enzymes and cofactors during this process, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, DMT-dG(ib) Phosphoramidite is transported and distributed as part of the DNA synthesis process . It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of DMT-dG(ib) Phosphoramidite is associated with the sites of DNA synthesis within the cell . Any effects on its activity or function, including any targeting signals or post-translational modifications, would be related to its role in the synthesis of DNA .

Eigenschaften

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRMKYVTIFSDPR-MMROLVBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701100888 | |

| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

839.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93183-15-4 | |

| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93183-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

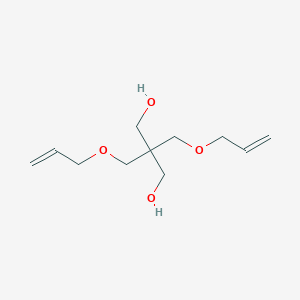

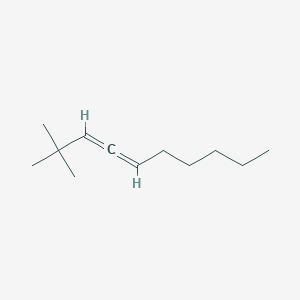

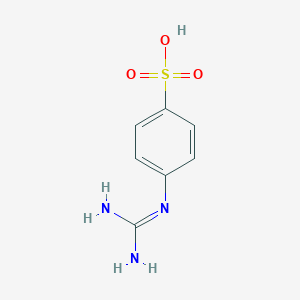

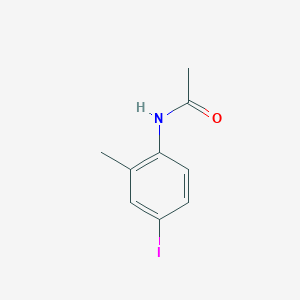

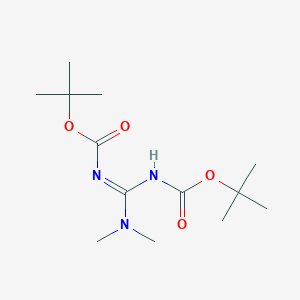

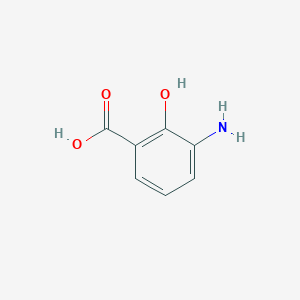

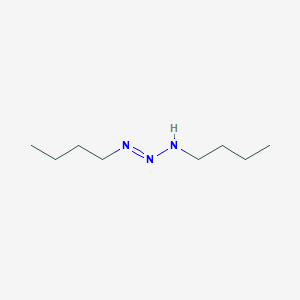

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B48868.png)

![1-[4-Fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B48874.png)

![Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B48888.png)

![[3-(Hydroxymethyl)phenyl]guanidine](/img/structure/B48890.png)